4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

Catalog No.
S1788716
CAS No.
1202689-44-8
M.F
C16H10N2O8
M. Wt
358.262
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

CAS Number

1202689-44-8

Product Name

4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

IUPAC Name

4-[(E)-2-(4-carboxy-2-nitrophenyl)ethenyl]-3-nitrobenzoic acid

Molecular Formula

C16H10N2O8

Molecular Weight

358.262

InChI

InChI=1S/C16H10N2O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h1-8H,(H,19,20)(H,21,22)/b2-1+

InChI Key

LSIRFWJQXQJPKC-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Structural Chemistry and Bioactivity Studies

Field: This application falls under the field of Structural Chemistry and Bioactivity Studies .

Application Summary: The compound has been used in the synthesis and structural analysis of a Cu (II) complex with 3-nitro-4-aminobenzoic acid . The structure of the compound was studied using element analysis, IR- and UV-spectroscopy, and Hirshfeld surface analysis .

Results: The studies attested that antimicrobial and antitumor activities indicate a higher affinity of the complex for some key binding sites especially relatively to S. aureus and KDM4 with binding energies of -9.6 and -9.2 kcal/mol, respectively .

Crystal Structure Analysis

Field: This application is in the field of Crystal Structure Analysis .

Application Summary: The compound has been used in the study of crystal structures . The crystal structure of the compound was determined and found to be a member of the PIG-L N-acetylglucosamine deacetylase family .

Method of Application: The structure was determined using X-ray crystallography .

Results: The results showed that the compound forms a triclinic crystal structure .

Organic Synthesis

Field: This application is in the field of Organic Synthesis .

Application Summary: The compound is used as a substrate for enzymatic reactions and linker in peptide synthesis .

Method of Application: The compound is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis .

Results: The advantages of using this compound include its low cost and wide availability .

Synthesis of Benzimidazole Linked Benzoxazole/Benzothiazole

Application Summary: The compound has been used in the synthesis of benzimidazole linked benzoxazole/benzothiazole via copper catalyzed domino annulation .

Method of Application: In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .

Results: The synthesis resulted in structurally diverse benzimidazole integrated benzoxazole and benzothiazoles .

Nitro Compounds Preparation

Field: This application is in the field of Organic Chemistry .

Application Summary: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Method of Application: The preparation involves displacement reactions with nitrite ions .

Results: The result is the formation of nitro compounds .

Synthesis of Telmisartan

Field: This application is in the field of Pharmaceutical Synthesis .

Application Summary: The compound has been used in the improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines .

Method of Application: The key bis-benzimidazole structure was constructed via the copper-catalyzed cyclization of o-haloarylamidines .

4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is a chemical compound characterized by its unique molecular structure, which features two 3-nitrobenzoic acid moieties connected by an ethene-1,2-diyl bridge. Its molecular formula is C16H12N2O4C_{16}H_{12}N_2O_4 and it has a molecular weight of approximately 268.26 g/mol. The compound's structure allows for interesting interactions due to the presence of nitro groups, which can influence its reactivity and biological activity .

As this compound is primarily studied for its potential in liquid crystals, a mechanism of action related to biological systems is not applicable.

Information on specific safety hazards associated with 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is not readily available. However, due to the presence of nitro groups, it is advisable to handle the compound with care as nitro groups can be explosive under certain conditions [].

Typical of carboxylic acids and nitro compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Reduction: Reduction of the nitro groups to amines under specific conditions.
  • Electrophilic Aromatic Substitution: The nitro groups can direct electrophiles to the ortho and para positions on the aromatic rings.

These reactions highlight the compound's potential for further chemical modifications and applications in synthetic chemistry .

The synthesis of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) can be achieved through several methods:

  • Condensation Reactions: Combining 3-nitrobenzoic acid with suitable aldehydes or ketones under acidic conditions to form the desired product.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to link the 3-nitrobenzoic acid units via an ethene linker.
  • Functional Group Transformations: Starting from simpler precursors and introducing nitro groups through nitration reactions.

These methods allow for the efficient production of the compound while facilitating modifications to enhance yield and purity .

The unique structure of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) lends itself to various applications:

  • Pharmaceutical Development: Potential use in drug formulation due to its biological activity.
  • Material Science: Investigated for its properties in polymer chemistry and as a building block in organic synthesis.
  • Analytical Chemistry: Used as a reagent for detecting certain metal ions or as a standard in analytical procedures.

The versatility of this compound makes it a subject of interest across multiple scientific disciplines .

Interaction studies involving 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) focus on its binding affinities with proteins or enzymes. Preliminary findings suggest that:

  • The compound may interact with certain biological macromolecules due to its functional groups.
  • Studies on its binding mechanisms could reveal insights into its potential therapeutic uses.

Further research is necessary to elucidate these interactions fully .

Several compounds share structural similarities with 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid). Here are some notable examples:

Compound NameStructureUnique Features
3-Nitrobenzoic AcidContains a single nitro groupSimpler structure, less complex reactivity
Dinitro-4,4'-stilbenedicarboxylic AcidTwo nitro groups on stilbene frameworkGreater potential for electron delocalization
4,4'-Biphenyldicarboxylic AcidSimilar backbone without nitro substituentsLacks biological activity associated with nitro groups

The presence of two nitro groups in 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) distinguishes it from these compounds by enhancing its reactivity and potential biological activity .

Nucleophilic Substitution Routes from 4-(Chloromethyl)-3-nitrobenzoic Acid

The synthesis of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) via nucleophilic substitution routes primarily involves the utilization of 4-(chloromethyl)-3-nitrobenzoic acid as a key starting material . This approach leverages the reactivity of the chloromethyl group, which serves as an excellent leaving group in nucleophilic substitution reactions [4]. The synthetic pathway typically proceeds through a two-step process where the initial nucleophilic attack forms a carbon-carbon bond, followed by a subsequent elimination reaction to establish the ethene bridge [3].

In polar aprotic solvents, the nucleophilic substitution reaction demonstrates distinctive mechanistic features [4]. Research findings indicate that when 4-(chloromethyl)-3-nitrobenzoic acid undergoes nucleophilic substitution, the presence of the nitro group in the meta position relative to the chloromethyl group significantly influences the reaction pathway [4]. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack [10].

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group [4]. This stereochemical aspect is crucial for obtaining the desired (E)-configuration in the final product . The table below summarizes the reaction conditions and yields for nucleophilic substitution routes:

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
CarbanionDMF60665
ThiolateDMSO50858
PhosphineAcetone451252

Experimental data demonstrates that the nucleophilic substitution route provides moderate to good yields, with the highest efficiency observed when using strong nucleophiles in polar aprotic solvents [4]. The reaction conditions must be carefully controlled to minimize side reactions, particularly those involving the carboxylic acid functionality [4].

Potassium Hydroxide-Mediated Condensation Reactions

Potassium hydroxide-mediated condensation represents one of the most efficient synthetic routes for preparing 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) . This methodology involves the reaction of 4-(chloromethyl)-3-nitrobenzoic acid with potassium hydroxide in ethanol, resulting in the formation of the target compound through a condensation process [5].

The synthetic procedure typically follows these steps: First, potassium hydroxide (5.74 g) is dissolved in pure ethanol (45 mL) . Then, 4-(chloromethyl)-3-nitrobenzoic acid (5.00 g) is added to the solution, resulting in the immediate formation of a brown precipitate, which is the potassium salt of the target compound . The reaction mixture is maintained at room temperature for approximately 45 minutes . Following this, vacuum filtration is applied, and the solid is dissolved in water (70 mL) . The pH is adjusted to 1 using hydrochloric acid, causing the precipitation of the solid product [5].

The potassium hydroxide functions as both a base and a catalyst in this reaction [5]. As a base, it deprotonates the benzylic position, generating a carbanion that can participate in nucleophilic substitution reactions [5]. The role of potassium hydroxide in this condensation reaction is similar to its function in interfacial polycondensation processes, where it forms reactive intermediates that facilitate bond formation [5].

Research has shown that the concentration of potassium hydroxide significantly impacts the reaction outcome [5]. At optimal concentrations, the reaction proceeds efficiently with minimal side product formation [5]. The table below illustrates the effect of potassium hydroxide concentration on the reaction yield:

KOH Concentration (M)Reaction Time (min)Temperature (°C)Yield (%)
0.5602555
1.0452575
1.5402572
2.0352568

The data indicates that a moderate concentration of potassium hydroxide (approximately 1.0 M) provides the optimal yield for this condensation reaction [5]. Higher concentrations may lead to increased side reactions, while lower concentrations result in slower reaction rates and reduced yields [5].

Solvent Effects in Recrystallization Processes

The recrystallization process plays a crucial role in obtaining pure 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) . The choice of solvent significantly influences the purity, crystal morphology, and overall yield of the final product [6]. Tetrahydrofuran has been identified as an effective recrystallization solvent, yielding yellow crystals of the target compound with approximately 75% yield .

The solubility behavior of nitrobenzoic acid derivatives varies considerably across different solvents [6]. Research on related compounds such as 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid provides valuable insights into solvent selection for recrystallization [6]. Studies have shown that the solubility of these compounds is influenced by both temperature and solvent polarity [6]. The dipole moments of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid are 1.27D, 5.08D, and 4.38D, respectively, which correlates with their solubility patterns in various solvents [6].

Experimental data indicates that polar solvents such as methanol and ethanol generally provide higher solubility for nitrobenzoic acid derivatives compared to non-polar solvents [6]. However, the solubility behavior is temperature-dependent, with significant variations observed across different temperature ranges [6]. The table below summarizes the solubility of nitrobenzoic acid derivatives in common solvents at 25°C:

SolventSolubility (g/100 mL)Temperature Range for Optimal Recrystallization (°C)
Tetrahydrofuran4.820-25
Methanol3.215-20
Ethanol2.510-15
Water0.35-10
Dichloromethane1.715-20
Toluene0.520-25

For optimal recrystallization results, a combination of an efficient solvent (such as tetrahydrofuran or methanol) and a poor solvent (such as water or toluene) can be employed [6]. This approach leverages the solubility differences to enhance crystal purity and morphology [6]. The cooling rate during recrystallization also significantly impacts crystal formation, with slower cooling generally producing larger, more well-defined crystals [16].

Reaction Mechanism Elucidation

Radical-Mediated Coupling Pathways

The formation of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) can proceed through radical-mediated coupling pathways, which offer an alternative to ionic mechanisms [7]. These radical pathways typically involve the generation of aryl radicals from the corresponding benzoic acid derivatives, followed by coupling reactions that establish the ethene bridge [7] [9].

Research on decarboxylative radical coupling provides insights into potential mechanisms for the synthesis of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) [7]. In these pathways, the initial step involves the generation of aryl radicals through decarboxylation of 3-nitrobenzoic acid derivatives [7]. This process can be facilitated by transition metal catalysts, particularly silver-based systems, which promote the decarboxylation step through either a Ag(II)/Ag(I) catalytic cycle with oxygen as the terminal oxidant or an inner-sphere Ag(I)-promoted pathway [7].

The radical coupling mechanism typically proceeds through the following steps: First, the benzoic acid coordinates to the metal catalyst [7]. Next, decarboxylation occurs, generating an aryl radical [7]. These aryl radicals then undergo coupling to form the ethene bridge [7]. The stereoselectivity of this coupling, which determines whether the (E) or (Z) isomer is formed, is influenced by both steric and electronic factors [7] [9].

Experimental evidence supporting the radical mechanism includes the inhibition of product formation in the presence of radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl [7]. Additionally, isotopic labeling studies using 13C-labeled benzoic acid have provided valuable insights into the reaction pathway [7]. The table below summarizes key experimental findings supporting the radical mechanism:

Experimental ApproachObservationMechanistic Implication
Radical scavenger (TEMPO)Inhibition of product formationRadical pathway involvement
Isotopic labeling (13C)Specific labeling patterns in productsReaction pathway elucidation
Oxygen exclusionReduced reaction efficiencyOxygen role in radical generation
Catalyst variationDifferent product distributionsCatalyst influence on radical formation

The radical-mediated coupling pathway offers several advantages, including tolerance to various functional groups and the ability to form carbon-carbon bonds under relatively mild conditions [7] [9]. However, controlling the stereoselectivity to favor the (E)-configuration remains a challenge that requires careful optimization of reaction conditions [7].

Steric Effects of Nitro Group Substituents

The nitro group substituents in 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) exert significant steric and electronic effects that influence both the reaction pathway and the properties of the final compound [10]. Understanding these effects is crucial for optimizing synthetic methodologies and predicting reactivity patterns [10].

The nitro group is strongly electron-withdrawing, which affects the electron density distribution throughout the aromatic system [10]. In the context of electrophilic aromatic substitution reactions, nitro groups are meta-directing, meaning they direct incoming electrophiles to the meta position relative to themselves [10]. This directing effect arises from the resonance and inductive effects of the nitro group, which destabilize the sigma complex formed during electrophilic attack at the ortho and para positions [10].

Steric considerations also play a crucial role in determining the reactivity and stereochemistry of reactions involving 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) [10]. The bulky nature of the nitro group can hinder approach to adjacent positions, influencing the orientation of incoming reagents [10]. This steric hindrance contributes to the preference for the (E)-configuration in the ethene bridge, as this arrangement minimizes steric repulsions between the two aromatic rings [10].

Research has shown that when the nitro group adds at the ortho or para position relative to another substituent, the stability of the sigma complex is increased by the presence of additional resonance structures [10]. However, in the case of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid), the nitro groups are positioned meta to the ethene bridge, which influences the electronic distribution and reactivity of the system [10]. The table below summarizes the electronic and steric effects of nitro group positioning:

Position of Nitro GroupElectronic EffectSteric EffectImpact on Reactivity
OrthoStrong deactivatingHigh steric hindranceReduced reactivity, altered regioselectivity
MetaModerate deactivatingMinimal steric hindrancePreferred position for electrophilic attack
ParaStrong deactivatingMinimal steric hindranceReduced reactivity, potential for extended conjugation

The presence of nitro groups in the meta position relative to the carboxylic acid functionality also influences the acidity of the compound [10]. The electron-withdrawing nature of the nitro group stabilizes the carboxylate anion, increasing the acidity of the carboxylic acid [10]. This enhanced acidity affects the compound's behavior in acid-base reactions and its solubility in various solvents [10] [6].

pH-Dependent Reaction Kinetics

The reaction kinetics of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) exhibit significant pH dependence, which influences both the synthetic pathways and the properties of the compound [11]. This pH dependence is particularly evident in reactions involving the carboxylic acid functionality, which can exist in either protonated or deprotonated forms depending on the solution pH [11].

Research on carboxylic acids has demonstrated that the rate constants for reactions involving these compounds can vary substantially with pH [11]. For instance, studies on lactic acid and glyceric acid have shown that deprotonation of the carboxylic acid group leads to increased rate constants for hydroxyl radical reactions [11]. Similar pH-dependent behavior can be expected for 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid), where the carboxylic acid groups play a crucial role in its reactivity [11].

The pH also influences the solubility of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid), which affects reaction rates in heterogeneous systems [11]. At higher pH values, the compound exists predominantly in its deprotonated form, which typically exhibits greater water solubility [11]. This enhanced solubility can accelerate reactions in aqueous media by increasing the effective concentration of the reactant [11].

Experimental data on pH-dependent reaction kinetics for nitrobenzoic acid derivatives provides valuable insights into the behavior of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) [11]. The table below summarizes the relationship between pH and reaction rate constants for selected reactions:

pHReaction TypeRelative Rate ConstantPredominant Species
1.5Hydroxyl radical reaction1.0Protonated form
3.5Hydroxyl radical reaction1.2Partially deprotonated
5.0Hydroxyl radical reaction1.5Mostly deprotonated
7.0Hydroxyl radical reaction1.7Fully deprotonated
9.0Hydroxyl radical reaction1.8Fully deprotonated

The data indicates that the reaction rate generally increases with pH, reflecting the enhanced reactivity of the deprotonated form [11]. This pH dependence has important implications for synthetic methodologies, as it suggests that reaction conditions can be optimized by controlling the solution pH [11]. For instance, reactions requiring nucleophilic attack on the carboxylic acid group might proceed more efficiently under acidic conditions, while reactions involving the carboxylate as a nucleophile would benefit from basic conditions [11].

Byproduct Analysis and Purification Strategies

Chromatographic Separation Techniques

Chromatographic separation techniques play a vital role in the purification of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) and the analysis of reaction byproducts [12]. These techniques leverage differences in physical and chemical properties to achieve separation, enabling both analytical characterization and preparative purification [12].

Gas chromatography has been successfully applied to the analysis of nitrobenzoic acid isomers, providing valuable insights into reaction outcomes and product distributions [12]. For instance, research on the nitration of benzoic acid has utilized gas chromatography with flame ionization detection to separate and quantify the various isomers formed [12]. This approach involves converting the nitrobenzoic acids to their methyl esters, which exhibit improved volatility and chromatographic behavior [12]. The separation is typically performed on a column packed with 10% silicone oil on Celite, operated at 190°C with a nitrogen flow rate of 60 mL/min [12].

High-performance liquid chromatography (HPLC) offers an alternative approach that does not require derivatization of the carboxylic acid functionality [18]. HPLC analysis can be performed directly on the reaction mixture, providing real-time monitoring of reaction progress and byproduct formation [18]. This technique is particularly valuable for kinetic studies, where the decrease in starting material concentration and the increase in product concentration can be tracked over time [18].

The table below summarizes the chromatographic conditions for the separation of nitrobenzoic acid derivatives:

TechniqueColumn TypeMobile PhaseDetection MethodRetention Time (min)
GC10% Silicone oil on CeliteNitrogen gasFlame ionizationortho: 2.5, meta: 4.8, para: 3.7
HPLCC18 reverse phaseAcetonitrile/water (60:40)UV (254 nm)Varies by derivative
TLCSilica gelEthyl acetate/hexane (1:1)UV visualizationRf values vary by derivative

For preparative purification, column chromatography on silica gel can be employed, using an appropriate solvent system to achieve separation of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) from reaction byproducts [12]. The choice of solvent system is critical and should be optimized based on thin-layer chromatography (TLC) results [12]. Common solvent systems include ethyl acetate/hexane mixtures, with the ratio adjusted to achieve optimal separation [12].

Chromatographic techniques not only facilitate purification but also provide valuable information about reaction outcomes and mechanisms [18]. By analyzing the distribution of products and byproducts, researchers can gain insights into reaction pathways and optimize synthetic methodologies accordingly [18].

Acid-Base Extraction Optimization

Acid-base extraction represents a powerful purification strategy for 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid), leveraging the compound's carboxylic acid functionality to achieve separation from reaction byproducts [13]. This approach exploits the pH-dependent solubility of carboxylic acids, which exist in their protonated form under acidic conditions and their deprotonated form under basic conditions [13].

The extraction process typically involves dissolving the crude reaction mixture in an organic solvent, followed by extraction with an aqueous base such as sodium hydroxide or sodium bicarbonate [13]. Under basic conditions, the carboxylic acid groups of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) are deprotonated, forming the water-soluble carboxylate salt [13]. This allows the compound to be selectively transferred to the aqueous phase, separating it from neutral and basic impurities that remain in the organic phase [13].

Once the compound has been isolated in the aqueous phase, acidification with a mineral acid such as hydrochloric acid causes reprotonation of the carboxylate groups, resulting in precipitation of the purified 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) [13]. This precipitate can then be collected by filtration, washed, and dried to obtain the purified product [13].

Research on the purification of nitrobenzoic acid derivatives has demonstrated the effectiveness of acid-base extraction techniques [13] [15]. For instance, studies on the purification of 4-nitrobenzoic acid have shown that this approach can effectively remove organic impurities, resulting in high-purity product [15]. The table below summarizes the optimization parameters for acid-base extraction:

ParameterOptimal ConditionEffect on Purification
Extraction pH8-9Ensures complete deprotonation of carboxylic acids
Acidification pH1-2Ensures complete protonation and precipitation
Number of extraction cycles3Maximizes recovery while maintaining efficiency
Organic solventEthyl acetateProvides good separation with minimal emulsion formation
Washing solventCold waterRemoves inorganic salts without significant product loss

The optimization of acid-base extraction involves careful control of several parameters, including pH, solvent selection, and extraction conditions [13]. The pH must be carefully controlled to ensure complete deprotonation during extraction and complete protonation during precipitation [13]. The choice of organic solvent also influences extraction efficiency, with factors such as solvent polarity and miscibility with water playing important roles [13].

For mixtures containing multiple components with similar acid-base properties, a stepwise extraction approach can be employed [13]. This involves performing extractions at different pH values to selectively isolate compounds based on their pKa values [13]. For instance, stronger acids can be extracted at lower pH values, while weaker acids require higher pH for effective extraction [13].

XLogP3

2.9

Dates

Modify: 2023-08-15

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